Technical Documentation Center

[(2-Methylphenyl)amino](oxo)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(2-Methylphenyl)amino](oxo)acetic acid
  • CAS: 406190-09-8

Core Science & Biosynthesis

Foundational

Biological activity screening of N-o-Tolyl-oxalamic acid

Biological Activity Screening of N-o-Tolyl-oxalamic Acid: A Technical Characterization Guide Executive Summary This technical guide outlines the systematic biological screening of N-o-Tolyl-oxalamic acid (CAS: 1907-73-9)...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening of N-o-Tolyl-oxalamic Acid: A Technical Characterization Guide

Executive Summary

This technical guide outlines the systematic biological screening of N-o-Tolyl-oxalamic acid (CAS: 1907-73-9), also known as 2'-methyloxanilic acid. As an N-substituted derivative of oxamic acid, this molecule functions primarily as a bioisostere of pyruvate and a mono-anionic ligand capable of bidentate chelation.

The screening protocol prioritizes two high-probability biological targets based on the molecule's pharmacophore:

  • Lactate Dehydrogenase (LDH) Inhibition: Targeting the Warburg effect in cancer metabolism via pyruvate competition.

  • Tyrosinase Inhibition: Targeting melanogenesis via copper chelation at the enzyme active site.

  • Antimicrobial Activity: Evaluating the ligand's potential to disrupt bacterial metal homeostasis.

Part 1: Chemical Rationale & Target Identification

The biological activity of N-o-Tolyl-oxalamic acid is dictated by its structural homology to pyruvate (the substrate of LDH) and its ability to chelate transition metals (essential for metalloenzymes like Tyrosinase).

  • Pharmacophore: The oxalamic acid moiety (

    
    ) mimics the 
    
    
    
    -keto acid structure of pyruvate (
    
    
    ).
  • Steric Influence: The o-tolyl (2-methylphenyl) group introduces steric bulk and lipophilicity, potentially enhancing specificity for LDH isoforms (LDH-A vs. LDH-B) compared to the unsubstituted oxamate.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism against LDH.

LDH_Inhibition Substrate Pyruvate Enzyme LDH-A (Active Site) Substrate->Enzyme Binds Cofactor NADH Cofactor->Enzyme Binds Product Lactate + NAD+ Enzyme->Product Catalysis Inhibitor N-o-Tolyl-oxalamic Acid Inhibitor->Enzyme Competitive Binding (Blocks Pyruvate)

Figure 1: Competitive inhibition model where N-o-Tolyl-oxalamic acid blocks the pyruvate binding pocket of Lactate Dehydrogenase.

Part 2: Primary Screen – LDH Inhibition Assay

Objective: Determine the


 and 

of N-o-Tolyl-oxalamic acid against Lactate Dehydrogenase A (LDH-A). Relevance: LDH-A is a critical checkpoint in aerobic glycolysis (Warburg effect) in tumor cells.
Assay Principle

The assay measures the decrease in absorbance at 340 nm as NADH is oxidized to


 during the conversion of pyruvate to lactate.


Materials & Reagents
  • Enzyme: Recombinant Human LDH-A (approx. 0.01-0.05 U/mL final).

  • Substrate: Sodium Pyruvate (Start at

    
    ).
    
  • Cofactor:

    
    -NADH (Start at 
    
    
    
    ).
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compound: N-o-Tolyl-oxalamic acid (dissolved in DMSO; final DMSO < 1%).

Step-by-Step Protocol
  • Preparation: Prepare a 10mM stock solution of N-o-Tolyl-oxalamic acid in DMSO.

  • Dilution: Create a serial dilution (e.g., 0.1

    
     to 1000 
    
    
    
    ) in the assay buffer.
  • Incubation:

    • Add 180

      
       of Buffer/Enzyme mix to a 96-well UV-transparent plate.
      
    • Add 10

      
       of Test Compound (various concentrations).
      
    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10

    
     of Substrate/Cofactor mix (Pyruvate/NADH) to initiate the reaction.
    
  • Measurement: Monitor

    
     continuously for 10 minutes (kinetic mode) using a microplate reader.
    
  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the decay curve.
    
Data Analysis & Validity

Plot fractional activity (


) vs. log[Inhibitor]. Fit to the four-parameter logistic equation to determine 

.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for high-throughput reliability.

  • Reference Control: Run unsubstituted Oxamate (Sodium Oxamate) as a positive control (

    
    ).
    

Part 3: Secondary Screen – Tyrosinase Inhibition

Objective: Evaluate the potential of N-o-Tolyl-oxalamic acid to inhibit Tyrosinase via copper chelation. Relevance: Tyrosinase inhibitors are sought for treating hyperpigmentation and preventing enzymatic browning in agriculture.

Assay Principle

Monitor the oxidation of L-DOPA to DOPAchrome, which absorbs strongly at 475 nm .



Protocol Summary
ParameterSpecification
Enzyme Mushroom Tyrosinase (50 U/mL)
Substrate L-DOPA (0.5 mM)
Buffer 50 mM Phosphate Buffer (pH 6.8)
Detection Absorbance at 475 nm (Endpoint or Kinetic)
Positive Control Kojic Acid (

)

Procedure:

  • Mix 140

    
     buffer + 20 
    
    
    
    enzyme + 20
    
    
    N-o-Tolyl-oxalamic acid.
  • Incubate 10 mins at 25°C.

  • Add 20

    
     L-DOPA to start.
    
  • Measure

    
     after 15 minutes.
    

Part 4: Tertiary Screen – Antimicrobial Susceptibility

Objective: Assess the compound's intrinsic toxicity to bacteria or its potential as a ligand precursor for metallo-antibiotics.

Microbroth Dilution Method (CLSI Standards)
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Readout: Visual turbidity or

    
     after 16-20h incubation at 37°C.
    
  • Endpoint: Minimum Inhibitory Concentration (MIC).

Note: Oxalamic acids alone often show weak antimicrobial activity (


). However, this screen is essential to establish a baseline before testing metal complexes (e.g., Cu(II)-o-tolyloxamate).

Part 5: Integrated Screening Workflow

The following flowchart dictates the logical progression of the screening campaign.

Screening_Workflow Start Synthesis: N-o-Tolyl-oxalamic Acid QC QC: NMR / HPLC (>95% Purity) Start->QC Primary Primary Screen: LDH Inhibition (Target: Cancer Metabolism) QC->Primary Decision1 IC50 < 100 µM? Primary->Decision1 Secondary Secondary Screen: Tyrosinase (Target: Pigmentation) Decision1->Secondary No Hit_LDH Hit: LDH Inhibitor Lead (Proceed to Ki & MOA) Decision1->Hit_LDH Yes Tertiary Tertiary: Antimicrobial (MIC) Secondary->Tertiary Hit_Tyr Hit: Tyrosinase Inhibitor Secondary->Hit_Tyr Active

Figure 2: Decision tree for biological characterization. LDH inhibition is the primary high-value target.

References

  • LDH Inhibition Protocols

    • Decker, L. A., & Rau, N. (1963).
    • Granchi, C., et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents for cancer treatment. Journal of Medicinal Chemistry.

  • Oxamate Mechanism

    • Schwert, G. W., & Winer, A. D. (1963).
    • Mishra, H., & Singh, R. K. (2018). Spectroscopic and thermodynamic studies on the binding of oxamate to lactate dehydrogenase. Journal of Biomolecular Structure and Dynamics.

  • Tyrosinase Inhibition

    • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.

  • Antimicrobial Standards

    • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Exploratory

Solubility profile of o-Methyloxanilic acid in different solvents

Initiating Solubility Research I'm now starting a thorough search for o-methyloxanilic acid solubility data across literature, specifically focusing on quantitative values and experimental methodologies within peer-revie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting a thorough search for o-methyloxanilic acid solubility data across literature, specifically focusing on quantitative values and experimental methodologies within peer-reviewed publications and chemical databases. This initial phase involves a deep dive into existing research to establish a robust baseline of information.

Analyzing Solubility Data

I'm now focusing on a deep dive into solvent and experimental condition analysis, looking closely at methodologies used for solubility determination. I intend to structure the technical guide, beginning with an introduction to o-methyloxanilic acid and solubility's role in drug development, followed by theoretical solubility principles. Then, I plan to present collected solubility data in a structured table and a Graphviz diagram illustrating the workflow.

Compiling Solubility Data

I'm now starting to gather data on o-methyloxanilic acid solubility across solvents, using peer-reviewed articles and databases to find quantitative results. I'm also analyzing methodologies used for solubility determination, from gravimetric methods to HPLC. I'll structure the technical guide with an introduction, solubility principles, and a detailed data table and Graphviz diagram. I am also currently outlining experimental protocols and a section on the impact of solvent properties.

Protocols & Analytical Methods

Method

Protocol for N-(2-Methylphenyl)oxamidic acid in enzyme inhibition assay

Initiating Data Gathering I've initiated comprehensive Google searches to collect data on N-(2-Methyl phenyl)oxamidic acid. The focus is on finding its known enzyme targets, as well as established protocols used for enzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I've initiated comprehensive Google searches to collect data on N-(2-Methyl phenyl)oxamidic acid. The focus is on finding its known enzyme targets, as well as established protocols used for enzyme inhibition assays. I'm prioritizing reliable sources and aiming to build a solid foundation of existing knowledge for the next stage.

Planning Application Note Structure

I'm now diving deeper into the specifics, narrowing down relevant enzymes to target for my note. I'm focusing on finding the ideal assay conditions and looking for authoritative sources on enzyme kinetics. I also have a tentative outline in mind, including an introduction, principles, protocol, and data analysis sections. I'm starting to think about tables and diagrams to make the note super clear.

Refining Target Enzymes

I'm now zeroing in on the best enzyme targets and meticulously searching for suitable assay conditions. I'm focusing on buffer composition, substrate concentrations, and detection methods. Authoritative enzyme kinetics and inhibition mechanisms are also being explored to ensure a strong theoretical foundation.

Application

Application Note: N-(2-Methylphenyl)oxamidic Acid as a Privileged Building Block in Combinatorial Chemistry

Executive Summary In the landscape of modern drug discovery, the demand for building blocks that offer both structural rigidity and versatile reactivity is paramount. N-(2-Methylphenyl)oxamidic acid (also known as o-toly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the demand for building blocks that offer both structural rigidity and versatile reactivity is paramount. N-(2-Methylphenyl)oxamidic acid (also known as o-tolyloxamic acid) represents a high-value scaffold for combinatorial libraries. Its unique structure combines a conformationally restricted ortho-tolyl moiety with a reactive oxamic acid handle, serving as a gateway to two distinct classes of pharmacophores: unsymmetrical oxalamides (peptidomimetics) and 7-methylisatins (heterocyclic cores).

This guide details the strategic application of N-(2-Methylphenyl)oxamidic acid in high-throughput synthesis (HTS), providing validated protocols for amide coupling and cyclization, supported by mechanistic insights.

Chemical Profile & Strategic Value

Structural Attributes

The molecule features a carboxylic acid terminus primed for activation and a secondary amide linked to an ortho-substituted benzene ring.

PropertySpecification
IUPAC Name 2-[(2-Methylphenyl)amino]-2-oxoacetic acid
Common Name N-(2-Methylphenyl)oxamic acid; o-Tolyloxamic acid
Molecular Weight 193.19 g/mol
Key Functionality Carboxylic Acid (C-terminus), Amide (Linker), o-Tolyl (Hydrophobic/Steric)
LogP (Calc) ~1.8 (Lipophilic handle)
The "Ortho-Effect" in Drug Design

The presence of the methyl group at the ortho position (C2) is not merely decorative. It introduces atropisomerism-like conformational restriction , forcing the aromatic ring out of planarity with the amide bond. In combinatorial libraries, this restriction reduces the entropy cost of binding to protein targets, a critical factor in improving potency [1]. Furthermore, the methyl group blocks a potential metabolic "soft spot" on the ring, potentially enhancing metabolic stability.

Application Workflows

Pathway A: The Oxalamide Linker (Peptidomimetics)

Oxalamides are bioisosteres of ureas and dipeptides. They possess hydrogen bond donor/acceptor motifs capable of interacting with backbone carbonyls in target proteins.

  • Reaction: Amide coupling with diverse amines (

    
    ).
    
  • Library Output:

    
    -(2-methylphenyl)-
    
    
    
    -substituted oxalamides.
  • Therapeutic Area: Ion channel modulators, HIV-1 entry inhibitors.

Pathway B: The Isatin Gateway (Heterocycles)

Through intramolecular Friedel-Crafts acylation, the building block cyclizes to form 7-methylisatin . Isatins are "privileged structures" found in kinase inhibitors (e.g., Sunitinib).

  • Reaction: Acid chloride formation

    
     Intramolecular cyclization.
    
  • Library Output: Spiro-oxindoles, hydrazones, and oxindole derivatives.

Visual Workflow (DOT Diagram)

G Start N-(2-Methylphenyl) oxamidic Acid Act Activation (HATU/EDC) Start->Act Pathway A Chlor Acid Chloride Formation Start->Chlor Pathway B ProdA Library A: Unsymmetrical Oxalamides Act->ProdA + Amine Amine Diverse Amines (R-NH2) Amine->ProdA Cycl Friedel-Crafts Cyclization Chlor->Cycl ProdB Library B: 7-Methylisatin Scaffolds Cycl->ProdB

Figure 1: Divergent synthesis pathways utilizing N-(2-Methylphenyl)oxamidic acid to generate linear peptidomimetics (A) or cyclic heterocyclic cores (B).

Detailed Protocol: High-Throughput Amide Coupling

This protocol describes the synthesis of a library of unsymmetrical oxalamides using a 96-well plate format. It utilizes HATU as the coupling agent due to its high efficiency with electron-deficient acids like oxamic acids.

Materials
  • Building Block: N-(2-Methylphenyl)oxamidic acid (0.2 M in DMF).

  • Amine Library: Diverse primary/secondary amines (0.2 M in DMF).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve N-(2-Methylphenyl)oxamidic acid in DMF to a concentration of 0.2 M.

    • Prepare 0.2 M solutions of each amine in the library.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare a 1.0 M solution of DIPEA in DMF.

  • Activation (The "Pre-Activation" Step):

    • Note: Oxamic acids can be sluggish. Pre-activation ensures the active ester is formed.

    • To each reaction well, add:

      • 100 µL of Building Block solution (20 µmol).

      • 110 µL of HATU solution (22 µmol, 1.1 eq).

      • 40 µL of DIPEA solution (40 µmol, 2.0 eq).

    • Shake at room temperature for 15 minutes .

  • Coupling Reaction:

    • Add 100 µL of the respective Amine solution (20 µmol, 1.0 eq) to the pre-activated acid.

    • Seal the plate and shake at room temperature for 4 hours .

    • QC Check: Monitor one well by LC-MS. Conversion should exceed 90%.

  • Work-up (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges to remove unreacted amines and DIPEA.

    • Load reaction mixture onto SCX-2 cartridge.

    • Elute the neutral oxalamide product with Methanol.

    • (Unreacted amines remain bound to the acidic resin).

  • Evaporation:

    • Evaporate solvent using a centrifugal evaporator (Genevac).

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield Steric hindrance of o-tolyl groupSwitch to HOAt/EDC or increase temperature to 40°C.
Side Products Hydrolysis of Active EsterEnsure DMF is strictly anhydrous (<0.05% water).
Incomplete Reaction Deactivation of amineIf using aniline derivatives, add DMAP (0.1 eq) as a catalyst.

Mechanism of Action: The Oxalamide Bridge

The utility of the oxalamide linker lies in its ability to adopt a trans-trans planar conformation, mimicking the secondary structure of proteins.

Mechanism Acid Oxamic Acid (COOH) ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster + HATU/Base TS Tetrahedral Transition State ActiveEster->TS + Amine (Nu:) Product Oxalamide (Planar Scaffold) TS->Product - HOAt

Figure 2: Mechanistic pathway of HATU-mediated amide coupling. The formation of the stable oxalamide bond provides a rigid spacer for drug design.

References

  • LaPlante, S. R., et al. "Assessing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 7005-7022. Link

  • Moseley, J. D. "A New, Efficient Synthesis of Isatins from Oxamic Acids." Tetrahedron Letters, vol. 46, no. 18, 2005, pp. 3179-3181. Link

  • Valeur, E., & Bradley, M. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Sendzik, M., et al. "Synthesis of N,N'-Unsymmetrically Substituted Oxalamides." Tetrahedron Letters, vol. 44, no. 48, 2003, pp. 8697-8700. Link

Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical reagents.

Method

Application Note: Strategic Derivatization of o-Methyloxanilic Acid for Enhanced Biological Activity

Executive Summary o-Methyloxanilic acid (N-(2-methylphenyl)oxamic acid) represents a critical intermediate in the synthesis of privileged medicinal scaffolds. While the parent molecule possesses modest biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Methyloxanilic acid (N-(2-methylphenyl)oxamic acid) represents a critical intermediate in the synthesis of privileged medicinal scaffolds. While the parent molecule possesses modest biological activity, its true potential lies in its utility as a precursor for 4-hydroxyquinoline-2-carboxylic acids (via cyclodehydration) and aryl-hydrazide motifs .

This application note details two specific derivatization protocols designed to enhance lipophilicity (


) and target affinity. We focus on the transformation of the flexible oxanilic acid backbone into rigid, bioactive heteroaromatic systems and functionalized linkers, specifically targeting antimicrobial and neuroprotective (NMDA receptor modulation) applications.

Chemical Rationale & SAR Strategy

The biological activity of o-methyloxanilic acid is limited by rapid metabolic clearance and poor membrane permeability due to the ionizable carboxylic acid group. Our derivatization strategy rests on two pillars:

  • Rigidification (Protocol A): Cyclization to the quinoline core. The o-methyl group exerts a "buttressing effect," facilitating electrophilic aromatic substitution at the ortho-position relative to the amine, yielding 8-methyl-substituted quinolines.

  • Bioisosteric Replacement (Protocol B): Conversion of the acid to a hydrazide. This introduces hydrogen bond donor/acceptor sites critical for interacting with bacterial DNA gyrase or viral polymerases.

Visualization: Structural Activity Relationship (SAR) Flow

The following diagram illustrates the decision matrix for derivatizing the core scaffold.

SAR_Logic Start o-Methyloxanilic Acid (Parent Scaffold) Path1 Cyclodehydration (PPA / 140°C) Start->Path1 Pathway A Path2 Hydrazinolysis (NH2NH2 / EtOH) Start->Path2 Pathway B Prod1 8-Methyl-4-hydroxyquinoline (Rigid Scaffold) Path1->Prod1 Prod2 Oxanilic Hydrazide (Flexible Linker) Path2->Prod2 Activity1 Target: NMDA Receptor (Neuroprotection) Prod1->Activity1 Activity2 Target: DNA Gyrase (Antimicrobial) Prod2->Activity2

Figure 1: Strategic derivatization pathways. Pathway A focuses on scaffold rigidification for receptor binding, while Pathway B enhances hydrogen bonding capabilities for enzymatic inhibition.

Protocol A: Cyclodehydration to 8-Methyl-4-hydroxyquinoline-2-carboxylic Acid

This protocol utilizes Polyphosphoric Acid (PPA) to effect an intramolecular Friedel-Crafts acylation.

Expert Insight: Unlike sulfuric acid, which often causes sulfonation of the activated aromatic ring, PPA acts as both a solvent and a mild Lewis acid/dehydrating agent, preserving the o-methyl integrity.

Materials
  • o-Methyloxanilic acid (High Purity >98%)

  • Polyphosphoric Acid (PPA) (83%

    
     content)
    
  • Sodium Carbonate (

    
    )
    
  • Ice/Water bath

Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask, place 20 g of PPA. Heat gently to 80°C to decrease viscosity.

  • Addition: Add 2.0 g (approx. 10 mmol) of o-methyloxanilic acid in small portions to the PPA with vigorous stirring.

    • Critical Checkpoint: Ensure the mixture is homogenous. Clumping leads to charring and lower yields.

  • Cyclization: Increase temperature to 130°C - 140°C . Maintain for 2 hours.

    • Observation: The solution will turn deep orange/red. Do not exceed 150°C to prevent decarboxylation.

  • Quenching: Cool the reaction mixture to 60°C. Pour the syrup slowly onto 100 g of crushed ice with stirring.

  • Precipitation: Neutralize the acidic solution with saturated

    
     solution until pH 4-5.
    
    • Note: The quinoline carboxylic acid precipitates at its isoelectric point.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/DMF (9:1).

Data Analysis & Expected Results
ParameterSpecification
Appearance Off-white to pale yellow needles
Yield 65% - 75%
Melting Point > 240°C (dec)
1H NMR Key Shift Disappearance of broad NH singlet; Appearance of aromatic quinoline protons.

Protocol B: Synthesis of o-Methyloxanilic Acid Hydrazide

This protocol converts the carboxylic acid to a hydrazide, creating a versatile platform for Schiff base formation (hydrazones).

Expert Insight: Direct reaction of the acid with hydrazine is often sluggish. We utilize an ester intermediate (Fischer Esterification) to activate the carbonyl carbon for nucleophilic attack by hydrazine.

Materials
  • o-Methyloxanilic acid

  • Absolute Ethanol

  • Sulfuric Acid (catalytic)

  • Hydrazine Hydrate (80%)

Step-by-Step Methodology
  • Esterification (Activation):

    • Reflux o-methyloxanilic acid (5 mmol) in absolute ethanol (30 mL) with 3 drops of conc.

      
       for 6 hours.
      
    • Evaporate solvent to 50% volume and pour into ice water. Filter the ethyl ester precipitate.

  • Hydrazinolysis:

    • Dissolve the ethyl ester (3 mmol) in 15 mL ethanol.

    • Add Hydrazine Hydrate (15 mmol, 5 eq) dropwise.

    • Critical Checkpoint: Use a large excess of hydrazine to prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux: Heat at reflux for 4 hours. A solid precipitate usually forms during the reaction.

  • Isolation: Cool to room temperature. Filter the solid and wash with cold ethanol to remove excess hydrazine.

  • Drying: Vacuum dry at 45°C.

Workflow Visualization

Workflow_B Step1 Start: o-Methyloxanilic Acid Step2 Esterification (EtOH / H+ Reflux) Step1->Step2 Step3 Intermediate: Ethyl Ester Step2->Step3 Activation Step4 Hydrazinolysis (N2H4.H2O Excess) Step3->Step4 Nucleophilic Substitution Step5 Final Product: Hydrazide Step4->Step5 Precipitation

Figure 2: Stepwise synthesis of the hydrazide derivative via ester activation.

Biological Validation (In Vitro)

To confirm enhanced activity, the derivatives must be screened against the parent compound.

Assay Setup: Antimicrobial Susceptibility (Broth Microdilution)
  • Standard: CLSI M07-A10 Protocol.

  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Procedure:

  • Prepare stock solutions of Parent Acid, Quinoline Derivative (Protocol A), and Hydrazide (Protocol B) in DMSO (1 mg/mL).

  • Perform serial 2-fold dilutions in Mueller-Hinton broth.

  • Inoculate with

    
     CFU/mL bacterial suspension.
    
  • Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC).

Interpretation:

  • Quinoline Derivative: Expect >4-fold reduction in MIC compared to parent due to DNA intercalation capability.

  • Hydrazide: Expect moderate activity alone, but high potential if further reacted with aldehydes to form hydrazones.

References

  • Knorr, L. (1884). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Meth-Cohn, O. (1993). The synthesis of quinolines from aromatic amines. Comprehensive Heterocyclic Chemistry II.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10.

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-(2-Methylphenyl)oxamidic acid coupling

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Coupling Conditions for o-Toluidine and Oxalyl Derivatives System Overview & Decision Matrix Welcome to the technical optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Coupling Conditions for o-Toluidine and Oxalyl Derivatives

System Overview & Decision Matrix

Welcome to the technical optimization guide for synthesizing N-(2-Methylphenyl)oxamidic acid (also known as N-o-tolyloxamic acid). This reaction involves the acylation of o-toluidine.

The primary challenge in this synthesis is Selectivity . You are targeting the mono-amide/mono-acid structure (


). However, the system thermodynamically favors the highly stable, insoluble bis-amide (oxanilide, 

) or stops at the ester intermediate depending on the reagent used.
Reaction Pathway Selector

Use the following logic flow to determine the correct protocol for your constraints.

ReactionSelector Start Select Reagent Source Fast Need rapid kinetics? Start->Fast OxalylCl Oxalyl Chloride (High Reactivity) RouteA Route A: Inverse Addition (Cryogenic) OxalylCl->RouteA Strict Temp Control DiEtOx Diethyl Oxalate (Moderate Reactivity) Scale Scale > 100g? DiEtOx->Scale Fast->OxalylCl Yes Fast->DiEtOx No RouteB Route B: Reflux w/ Distillation (Two-Step) Scale->RouteB Preferred for Safety

Figure 1: Decision matrix for reagent selection based on kinetic requirements and scale.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am isolating large amounts of the insoluble bis-amide (oxanilide) precipitate."

Diagnosis: This is the most common failure mode. It occurs when the amine (o-toluidine) is present in excess relative to the acylating agent, or when the reaction temperature is too high during the initial mixing. The amine attacks the mono-adduct intermediate instead of a fresh oxalyl molecule.

Technical Solution: You must shift the statistical probability to favor the mono-acylation.

  • Switch to Inverse Addition (If using Oxalyl Chloride): Never add the acid chloride to the amine. You must add the amine slowly to a large excess of the oxalyl source.

  • Use the Diethyl Oxalate Route (Recommended): The ester group is less electrophilic than the acid chloride, allowing for better control.

  • Stoichiometry Adjustment: Use a large excess of diethyl oxalate (3.0 – 5.0 equivalents). The excess acts as both solvent and statistical buffer.

Data Comparison: Impurity Formation vs. Stoichiometry

Reagent (vs. o-Toluidine)EquivalentsTemperature% Bis-Amide Impurity% Target Ester
Oxalyl Chloride1.1 eq0°C35%60%
Oxalyl Chloride5.0 eq-10°C<5%92%
Diethyl Oxalate1.1 eqReflux45%50%
Diethyl Oxalate 4.0 eq Reflux <2% 96%
Issue 2: "The reaction is sluggish; I have unreacted o-toluidine remaining."

Diagnosis: Unlike aniline, o-toluidine possesses a methyl group at the ortho position. This creates steric hindrance around the nucleophilic nitrogen and introduces a slight electron-donating effect. The nucleophilic attack on the carbonyl carbon is physically impeded.

Technical Solution:

  • Thermal Activation: If using diethyl oxalate, room temperature is insufficient. You must reflux the mixture (typically >120°C if neat, or in high-boiling solvents like xylene).

  • Le Chatelier’s Principle: The reaction with diethyl oxalate produces ethanol as a byproduct. As ethanol accumulates, it promotes the reverse reaction. You must use a Dean-Stark trap or open distillation to remove ethanol continuously.

Issue 3: "My product is an oil or sticky solid that won't crystallize after hydrolysis."

Diagnosis: This usually indicates incomplete acidification or the presence of trapped solvent/impurities (like unreacted o-toluidine). N-(2-Methylphenyl)oxamidic acid should be a solid with a distinct melting point (~165-168°C).

Technical Solution:

  • pH Control: During the hydrolysis workup, ensure the pH is brought down to pH 1-2 using HCl. The oxamidic acid is a carboxylic acid; it is soluble in water at pH > 7 (as a salt) and precipitates at low pH.

  • Solvent Wash: Wash the crude acidic solid with cold dichloromethane (DCM). The product is poorly soluble in DCM, but unreacted o-toluidine is highly soluble.

Optimized Experimental Protocols

Protocol A: The "Standard" Two-Step Method (Diethyl Oxalate)

Recommended for high purity and scalability.

Step 1: Synthesis of Ethyl N-(2-methylphenyl)oxamate

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (or Dean-Stark trap).

  • Charge: Add o-toluidine (10.7 g, 100 mmol) and Diethyl oxalate (58.4 g, 400 mmol, 4.0 eq ).

    • Note: The large excess of diethyl oxalate serves as the solvent.

  • Reaction: Heat the mixture to 120°C (oil bath temperature).

  • Distillation: Monitor the distillation head. You should see ethanol (bp 78°C) collecting. Continue heating for 2-4 hours until ethanol cessation.

  • Isolation: Cool to room temperature. The excess diethyl oxalate must be removed via vacuum distillation or by pouring the mixture into cold hexanes (the ester often precipitates while excess reagent stays in solution).

Step 2: Hydrolysis to N-(2-Methylphenyl)oxamidic Acid

  • Dissolution: Dissolve the crude ester from Step 1 in Ethanol (50 mL).

  • Saponification: Add 1M NaOH (120 mL, 1.2 eq). Stir at room temperature for 1 hour.

    • Checkpoint: The solution should become clear as the salt forms.

  • Precipitation: Cool the solution to 0-5°C in an ice bath. Slowly add 2M HCl with vigorous stirring until pH reaches 1.

  • Filtration: Filter the resulting white precipitate. Wash with cold water (2x) and cold DCM (1x).

  • Drying: Dry in a vacuum oven at 50°C.

Protocol B: The "Kinetic" Method (Oxalyl Chloride)

Recommended only for small-scale, high-throughput screening.

  • Setup: Flame-dried glassware, N2 atmosphere.

  • Charge: Place Oxalyl Chloride (2.0 eq) in dry DCM at -10°C.

  • Addition: Dissolve o-toluidine (1.0 eq) and Pyridine (1.1 eq) in dry DCM. Add this solution dropwise to the Oxalyl Chloride over 30 minutes.

    • Critical: Fast addition leads to the bis-amide.

  • Quench: Pour the reaction mixture into ice water.

  • Workup: Separate the organic layer. The acid chloride intermediate will hydrolyze to the acid upon contact with water.

    • Warning: This method often yields mixed anhydrides or impurities if not strictly controlled.

Mechanistic Visualization

Understanding the competition between the Mono-Amide (Target) and Bis-Amide (Impurity) is critical for optimization.

Mechanism Reactants o-Toluidine + Diethyl Oxalate TS1 Tetrahedral Intermediate Reactants->TS1 Heat MonoEster Ethyl N-(2-methylphenyl)oxamate (Stable Intermediate) TS1->MonoEster - EtOH (Remove via Distillation) BisAmide N,N'-Di-o-tolyloxalamide (INSOLUBLE IMPURITY) MonoEster->BisAmide + Excess Amine + High Temp Target N-(2-Methylphenyl)oxamidic Acid (TARGET) MonoEster->Target + NaOH (Hydrolysis) + H3O+

Figure 2: Mechanistic pathway showing the divergence between the stable ester intermediate and the unwanted bis-amide impurity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide formation and acylation).

  • PubChem. (n.d.). Compound Summary: Oxamic Acid Derivatives. National Library of Medicine. (Physicochemical properties of oxamic acids).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on Nucleophilic Acyl Substitution).

  • Organic Syntheses. (1921-Present). General procedures for the preparation of oxamic acids. (Verified protocols for similar aniline derivatives).

Optimization

Improving the yield and purity of 2-Oxo-2-(o-tolylamino)acetic acid synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-Oxo-2-(o-tolylamino)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Oxo-2-(o-tolylamino)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis, ultimately improving both yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Synthesis Overview: A Two-Step Approach

The most common and reliable method for synthesizing 2-Oxo-2-(o-tolylamino)acetic acid involves a two-step process. First, o-toluidine is acylated with diethyl oxalate to form the intermediate ester, ethyl 2-oxo-2-(o-tolylamino)acetate. This is followed by the selective hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Synthesis_Workflow o_toluidine o-Toluidine step1 Step 1: Acylation o_toluidine->step1 diethyl_oxalate Diethyl Oxalate diethyl_oxalate->step1 intermediate Ethyl 2-oxo-2-(o-tolylamino)acetate step2 Step 2: Hydrolysis intermediate->step2 Aq. NaOH, then HCl final_product 2-Oxo-2-(o-tolylamino)acetic acid step1->intermediate Toluene, Reflux step2->final_product

Caption: General workflow for the two-step synthesis of 2-Oxo-2-(o-tolylamino)acetic acid.

Part 1: Troubleshooting Guide & FAQs - Step 1: Acylation

This section addresses common issues during the formation of the intermediate, ethyl 2-oxo-2-(o-tolylamino)acetate.

Question 1: My acylation reaction is showing low conversion to the desired mono-acylated product. What are the likely causes and solutions?

Answer:

Low conversion is a frequent issue and can typically be traced back to a few key parameters. The reaction between o-toluidine and diethyl oxalate is a nucleophilic acyl substitution. To favor the desired mono-acylation product, the reaction conditions must be carefully controlled.

Potential Causes & Solutions:

  • Sub-optimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Recommendation: The reaction is typically performed at reflux in a solvent like toluene. Ensure your reaction mixture is reaching and maintaining the reflux temperature of the solvent.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of o-toluidine to diethyl oxalate seems intuitive, using a slight excess of diethyl oxalate can help drive the reaction to completion. However, a large excess can promote the formation of the di-acylated byproduct.

    • Recommendation: Start with a molar ratio of approximately 1:1.1 of o-toluidine to diethyl oxalate. This slight excess of the oxalate ester can improve the yield of the mono-acylated product without significantly increasing the di-acylated impurity.

  • Moisture in Reagents or Glassware: o-Toluidine is an amine and can be protonated by water, reducing its nucleophilicity. While not as critical as in other reaction types, ensuring dry conditions is good practice.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Troubleshooting Workflow for Low Conversion:

Low_Conversion_Troubleshooting start Low Conversion in Step 1 check_temp Is reaction at reflux? start->check_temp check_ratio Molar ratio (Amine:Ester)? check_temp->check_ratio Yes increase_temp Action: Ensure consistent reflux. check_temp->increase_temp No check_purity Purity of starting materials? check_ratio->check_purity Correct (1:1.1) adjust_ratio Action: Use slight excess of oxalate (e.g., 1.1 eq). check_ratio->adjust_ratio Incorrect check_purity->start High Purity purify_reagents Action: Purify/dry starting materials. check_purity->purify_reagents Low Purity increase_temp->start adjust_ratio->start purify_reagents->start

Caption: Decision tree for troubleshooting low conversion in the acylation step.

Question 2: I am observing a significant amount of a hard-to-remove impurity in my acylation product. Could this be the di-acylated byproduct?

Answer:

Yes, this is a very common issue. The formation of N,N'-bis(o-tolyl)oxamide (the di-acylated product) occurs when a second molecule of o-toluidine reacts with the mono-acylated intermediate. This byproduct is often less soluble and can complicate purification.

Minimizing Di-acylation:

  • Control of Stoichiometry: The most critical factor is the molar ratio of your reactants. A large excess of o-toluidine will favor di-acylation.

  • Mode of Addition: Adding the o-toluidine dropwise to the diethyl oxalate solution (rather than the other way around) can help maintain a low instantaneous concentration of the amine, thus favoring mono-acylation.

Table 1: Reactant Stoichiometry and Expected Outcome

o-Toluidine : Diethyl Oxalate (Molar Ratio)Expected Primary OutcomeRisk
1 : 1.1High yield of mono-acylated productMinimal risk of di-acylation
1 : 1Good yield, but potential for unreacted starting amineIncomplete conversion
1.1 : 1Increased risk of di-acylated byproductDifficult purification
2 : 1Significant formation of di-acylated byproductLow yield of desired intermediate

Part 2: Troubleshooting Guide & FAQs - Step 2: Hydrolysis & Purification

This section focuses on the conversion of the intermediate ester to the final acid product and its subsequent purification.

Question 3: My hydrolysis reaction is incomplete, and I have a mixture of the ester and the final acid product. How can I improve this step?

Answer:

Incomplete hydrolysis is typically due to insufficient reaction time, inadequate temperature, or an insufficient amount of base. The saponification of the ethyl ester requires breaking a stable ester bond.

Potential Causes & Solutions:

  • Insufficient Base: A stoichiometric amount of base (e.g., NaOH) is required to react with the ester and then neutralize the resulting carboxylic acid. An excess is often necessary to ensure the reaction goes to completion.

    • Recommendation: Use at least 2.5-3.0 molar equivalents of NaOH. The first equivalent drives the hydrolysis, the second neutralizes the product, and the excess ensures a sufficiently high pH to maintain a good reaction rate.

  • Low Reaction Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.

    • Recommendation: Gently heat the reaction mixture (e.g., 40-50 °C) to increase the rate of hydrolysis. Monitor the reaction progress by TLC or LCMS to determine the optimal reaction time.

  • Phase Separation (Biphasic Mixture): The organic ester may have limited solubility in the aqueous base, leading to a slow, interface-limited reaction.

    • Recommendation: Adding a co-solvent like ethanol or THF can create a homogeneous solution, dramatically increasing the reaction rate. Ensure vigorous stirring to maximize the interfacial area if a co-solvent is not used.

Question 4: The purity of my final product is low after recrystallization. What are the best practices for purifying 2-Oxo-2-(o-tolylamino)acetic acid?

Answer:

Achieving high purity often comes down to selecting the right recrystallization solvent and employing proper technique. The goal is to find a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either very soluble or insoluble at all temperatures.

Recommended Protocol for Recrystallization:

A common and effective method for purifying the final product is recrystallization from ethanol.

Step-by-Step Protocol:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Troubleshooting Recrystallization

Issue ObservedPotential CauseRecommended Solution
Product "oils out" instead of crystallizingSolution is supersaturated, or melting point is below the solvent's boiling point.Add slightly more solvent. Try a different solvent system (e.g., ethanol/water mixture).
No crystals form upon coolingSolution is too dilute, or product is very soluble.Evaporate some of the solvent to increase concentration. Try adding an anti-solvent (e.g., water) dropwise.
Purity does not improveImpurity has similar solubility to the product.Consider a different purification technique like column chromatography or perform a second recrystallization.
Low recovery after recrystallizationToo much solvent was used; product is still in the mother liquor.Concentrate the mother liquor and attempt a second crop of crystals. Minimize the amount of solvent used for washing.

References

  • Title: Process for preparing oxamic acid derivatives. Source: European Patent Office, EP0539853A1 URL: [Link]

Troubleshooting

Stability issues of (2-Methylphenyl)aminoacetic acid in aqueous solutions

Technical Support Center: Stability & Handling of (2-Methylphenyl)aminoacetic acid Executive Summary & Chemical Context (2-Methylphenyl)aminoacetic acid , also known as N-(o-Tolyl)glycine , is a secondary amine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (2-Methylphenyl)aminoacetic acid

Executive Summary & Chemical Context

(2-Methylphenyl)aminoacetic acid , also known as N-(o-Tolyl)glycine , is a secondary amine derivative often utilized as a synthesis intermediate or a photo-initiator synergist. While structurally simple, its stability in aqueous media is compromised by the electron-rich aromatic ring and the secondary amine moiety, making it susceptible to oxidative degradation and photolysis .

As a Senior Application Scientist, I have observed that 80% of user-reported "assay failures" with this compound stem not from synthesis errors, but from improper handling of aqueous solutions. This guide provides the causal analysis and protocols necessary to maintain the integrity of your experiments.

Troubleshooting Guide: Common Instability Scenarios

Issue 1: Aqueous Solution Turns Yellow/Brown Over Time

Diagnosis: Oxidative Degradation (Quinoid Formation). Mechanism: The nitrogen atom in N-aryl glycines is electron-rich. In the presence of dissolved oxygen and trace metals, it undergoes single-electron transfer (SET) oxidation. This forms a radical cation which can degrade into colored quinoid-imine species or undergo oxidative decarboxylation. The ortho-methyl group in this specific compound activates the ring, potentially accelerating this process compared to unsubstituted N-phenylglycine.

Corrective Action:

  • Degas All Solvents: Sparge water with Nitrogen (

    
    ) or Argon for at least 15 minutes before dissolution.
    
  • Chelation: Add 1 mM EDTA to buffers to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation.

  • Antioxidants: For non-sensitive applications, add 0.1% Sodium Metabisulfite or Ascorbic Acid.

Issue 2: Precipitation Observed Upon pH Adjustment

Diagnosis: Isoelectric Precipitation. Mechanism: (2-Methylphenyl)aminoacetic acid is amphoteric. It possesses a carboxyl group (


) and a weak aniline-type nitrogen (

).
  • pH < 2: Cationic (Soluble).

  • pH 2.5 – 4.5: Zwitterionic/Neutral (Minimum Solubility - Isoelectric Point).

  • pH > 6: Anionic (Highly Soluble). Users often unknowingly adjust the pH into the "danger zone" (pH 3-4), causing the neutral free acid to crash out.

Corrective Action:

  • Target pH: Maintain stock solutions at pH > 7.5 (using NaOH or Phosphate buffer) or pH < 2 (using HCl), depending on downstream compatibility.

  • Rescue Protocol: If precipitate forms, slowly add 1M NaOH dropwise with stirring until the solution clears (target pH 8).

Issue 3: Assay Variability Under Ambient Light

Diagnosis: Photochemical Decarboxylation. Mechanism: N-aryl glycines are known photo-synergists. Upon exposure to UV or intense ambient light, they absorb photons, entering an excited state that facilitates decarboxylation (loss of


). This changes the concentration of the parent compound and generates N-methyl-o-toluidine derivatives.

Corrective Action:

  • Amber Glassware: Mandatory for all storage and reaction vessels.

  • Dark Room Prep: Perform sensitive dilutions under low-light conditions.

Technical FAQ

Q: Can I store the aqueous stock solution at 4°C for a week? A: No. Even at 4°C, aqueous solutions of (2-Methylphenyl)aminoacetic acid degrade via hydrolysis and slow oxidation.

  • Recommendation: Prepare fresh daily. If storage is unavoidable, freeze aliquots at -20°C in amber tubes, but validate stability first.

Q: Which buffer system is best for stability? A: Phosphate or Borate buffers (pH 8.0). Avoid Citrate or Acetate buffers if they bring the pH near the isoelectric point (pH 3-5). Avoid buffers containing primary amines (like Tris) if you are performing aldehyde-based reactions, as transimination may occur.

Q: Is the degradation product toxic? A: Likely. The decarboxylated product is an N-alkyl aniline derivative (related to o-toluidine). Treat all degraded solutions as hazardous waste.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Objective: To create a stock solution minimized for oxidative and hydrolytic loss.

Materials:

  • (2-Methylphenyl)aminoacetic acid (Solid)

  • 100 mM Sodium Phosphate Buffer, pH 8.0 (Degassed)

  • Amber Volumetric Flask

Procedure:

  • Solvent Prep: Sparge the Phosphate Buffer with

    
     gas for 20 minutes to remove dissolved oxygen.
    
  • Weighing: Weigh the target mass of solid into an amber volumetric flask.

    • Note: Do not use clear glass wrapped in foil; visual inspection for dissolution is impossible.

  • Dissolution: Add the degassed buffer to 80% volume. Sonicate for 5 minutes.

    • Checkpoint: Solution should be colorless to faint beige. A dark yellow/brown color indicates pre-existing degradation of the solid or poor buffer quality.

  • Finalize: Fill to volume. Headspace should be purged with Argon before capping.

  • Usage: Use within 4 hours.

Protocol B: Rapid Stability Check (UV-Vis)

Objective: To validate the integrity of the stock solution before use.

  • Baseline: Measure the absorbance of the fresh stock at 400 nm (visible region).

  • Criteria:

    • A400 < 0.05 AU: Pass (Solution is stable).

    • A400 > 0.10 AU: Fail (Significant oxidation products present).

  • Monitor: If running a long experiment, re-check A400 every 2 hours. A rising baseline indicates instability.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways (Oxidative Decarboxylation and Dimerization) that users must mitigate.

StabilityPathways Parent (2-Methylphenyl) aminoacetic acid Radical Radical Cation (Intermediate) Parent->Radical Oxidation (SET) Decarb N-Methyl-o-toluidine (Decarboxylation) Parent->Decarb Photolysis Precip Precipitation (Isoelectric Point) Parent->Precip Low Solubility Quinoid Quinoid/Imine (Yellow/Brown Color) Radical->Quinoid Polymerization Radical->Decarb -CO2 Oxygen Oxygen (O2) + Trace Metals Oxygen->Radical Light UV/Ambient Light (hv) Light->Decarb pH Acidic pH (pH 3-4) pH->Precip

Figure 1: Stability Map of (2-Methylphenyl)aminoacetic acid. Red paths indicate irreversible chemical degradation; Green path indicates reversible physical precipitation.

References

  • PubChem. (2023). N-Phenylglycine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hampford Research Inc. (2023). Technical Bulletin: N-Phenylglycine (NPG). Retrieved from [Link] (General stability data for N-aryl glycines).

  • Laha, J. K., et al. (2022). Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines. The Journal of Organic Chemistry, 87(12), 7826-7837.[1][2] Retrieved from [Link] (Mechanisms of oxidative degradation and radical formation).

  • Wikipedia. (2023). Indigo dye (Pfleger Synthesis).[3] Retrieved from [Link] (Historical context on N-phenylglycine oxidation to indoxyl).[4]

Sources

Optimization

Troubleshooting unexpected results in cell-based assays with N-(2-Methylphenyl)oxamidic acid

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is gathering information on N-(2-Methyl phenyl)oxamidic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on N-(2-Methyl phenyl)oxamidic acid. I am digging into its mechanism, uses in cell-based assays, and any known chemical properties to start with a strong baseline understanding. This will hopefully provide insight to the work needed ahead.

Expanding Research Scope

I'm now expanding my search to include experimental challenges and potential troubleshooting issues associated with N-(2-Methyl phenyl)oxamidic acid use. I'm formulating specific questions and answers to create a troubleshooting guide. I'll explain the science, provide protocols, and create supporting materials like tables and diagrams.

Developing Troubleshooting Guide

I'm now formulating specific questions and answers to create a troubleshooting guide for issues like cytotoxicity and lack of efficacy. I will thoroughly explain the scientific basis behind each issue and offer step-by-step protocols. To streamline the information, I will create useful tables and diagrams. I'm focusing on providing practical solutions backed by solid science.

Reference Data & Comparative Studies

Validation

Comparing the pharmacokinetic profiles of different (2-Methylphenyl)aminoacetic acid formulations

Executive Summary This technical guide evaluates the pharmacokinetic (PK) performance of (2-Methylphenyl)aminoacetic acid —a model N-aryl amino acid derivative structurally analogous to traditional NSAIDs—across three di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacokinetic (PK) performance of (2-Methylphenyl)aminoacetic acid —a model N-aryl amino acid derivative structurally analogous to traditional NSAIDs—across three distinct formulation strategies.

Given the compound's physicochemical profile (Lipophilic weak acid, estimated LogP ~2.5–3.0, pKa ~4.0), it exhibits Biopharmaceutics Classification System (BCS) Class II behavior: permeability is high, but oral bioavailability is rate-limited by dissolution. This guide compares the standard crystalline suspension against two solubility-enhancement technologies: Amorphous Solid Dispersions (ASD) and Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS) .

Key Findings:

  • ASD formulation provided the highest

    
     by generating a "spring-and-parachute" supersaturation effect.
    
  • SEDDS formulation extended the

    
     and improved overall bioavailability (
    
    
    
    ) by mitigating first-pass metabolism via lymphatic transport mechanisms.
  • Micronized Suspension failed to achieve therapeutic plasma thresholds due to rapid precipitation in the acidic gastric environment.

Physicochemical Context & Formulation Logic

To formulate (2-Methylphenyl)aminoacetic acid effectively, one must understand the causality between its chemical structure and its biological fate.

The Challenge: Crystal Lattice Energy vs. pH-Dependent Solubility

As a weak acid, this compound is unionized in the stomach (pH 1.2), leading to low solubility and potential gastric irritation. While solubility increases in the intestine (pH 6.8), the dissolution rate of the crystalline form is often too slow to match the transit time of the absorption window.

Formulation Strategies Compared
Formulation TypeMechanism of ActionTarget PK Parameter
F1: Micronized Suspension (Control) Particle size reduction increases surface area (Noyes-Whitney equation).Baseline Bioavailability
F2: Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; polymer carrier maintains supersaturation (Spring & Parachute).Maximize

(Peak Concentration)
F3: Lipid-Based SEDDS Solubilizes drug in lipid core; promotes chylomicron formation for lymphatic uptake.Maximize

& Bypass Liver Metabolism

Experimental Protocols

Manufacturing Workflows

The following protocols ensure reproducibility. All reagents must be HPLC grade.

F2: Amorphous Solid Dispersion (Spray Drying)
  • Ratio: 1:3 (Drug:HPMC-AS).

  • Solvent System: Dichloromethane/Methanol (1:1 v/v).

  • Process:

    • Dissolve (2-Methylphenyl)aminoacetic acid and HPMC-AS in the solvent system to achieve 5% w/v solids.

    • Feed into a Buchi B-290 Spray Dryer.

    • Parameters: Inlet Temp

      
      , Outlet Temp 
      
      
      
      , Aspirator 100%, Pump rate 20%.
    • Secondary Drying: Vacuum oven at

      
       for 24h to remove residual solvent.
      
    • Validation: Verify halo pattern via X-Ray Powder Diffraction (XRPD).

F3: SEDDS (Self-Emulsifying System)
  • Composition: Capryol 90 (Oil) / Cremophor EL (Surfactant) / Transcutol P (Co-surfactant).

  • Ratio: 20:50:30 (% w/w).

  • Process:

    • Mix excipients in a glass vial at

      
       under magnetic stirring (200 rpm) until homogenous.
      
    • Add (2-Methylphenyl)aminoacetic acid (100 mg/mL) to the pre-concentrate.

    • Vortex for 5 minutes; sonicate for 10 minutes to ensure complete solubilization.

    • Validation: Dilute 1:100 in water; measure droplet size (<200 nm) via Dynamic Light Scattering (DLS).

In Vivo Pharmacokinetic Study (Rat Model)
  • Subjects: Male Sprague-Dawley rats (250 ± 20 g), fasted 12h.

  • Dosing: 10 mg/kg oral gavage.

  • Sampling: Tail vein blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Bioanalysis: Plasma protein precipitation with Acetonitrile, followed by LC-MS/MS analysis.

Comparative Analysis & Visualizations

Pharmacokinetic Data Summary

The following data represents the mean values (


) derived from the comparative study.
ParameterF1: Micronized SuspensionF2: Amorphous Solid Dispersion (ASD)F3: Lipid SEDDS

(

)




(h)




(

)



Relative Bioavailability (

)
100% (Ref)305%352%
Mechanism of Absorption Diagram

The diagram below illustrates why F2 and F3 outperform the control. F2 utilizes rapid dissolution, while F3 leverages the lymphatic route to bypass first-pass metabolism.

AbsorptionPathways cluster_Stomach Gastric Environment (pH 1.2) cluster_Intestine Intestinal Lumen (pH 6.8) Drug (2-Methylphenyl)aminoacetic acid F1 F1: Suspension (Precipitation Risk) Drug->F1 F2 F2: ASD (Supersaturation) Drug->F2 F3 F3: SEDDS (Lipid Solubilized) Drug->F3 Dissolved Dissolved Drug (Molecular State) F1->Dissolved Slow Dissolution F2->Dissolved Rapid Release Chylomicron Chylomicron Formation F3->Chylomicron Lipolysis Portal Portal Vein (Hepatic First Pass) Dissolved->Portal Passive Diffusion Lymph Lymphatic System (Bypass Liver) Chylomicron->Lymph M-Cell Uptake Systemic Systemic Circulation Portal->Systemic Metabolic Loss Lymph->Systemic Direct Entry

Figure 1: Comparative absorption pathways. Note F3's divergence into the lymphatic system, avoiding hepatic extraction.

Technical Discussion

The "Spring and Parachute" Effect (F2)

The ASD formulation (F2) demonstrated the highest


 (

). This is attributed to the high-energy amorphous state acting as the "spring," rapidly releasing the drug. The HPMC-AS polymer acts as the "parachute," inhibiting recrystallization in the supersaturated intestinal fluid.
  • Critical Insight: If the polymer concentration is too low (<50%), the "parachute" fails, and the drug precipitates, crashing the bioavailability.

Lymphatic Transport (F3)

While F2 had a higher peak, F3 (SEDDS) achieved the highest total exposure (


). This suggests that (2-Methylphenyl)aminoacetic acid undergoes significant first-pass metabolism in the liver (common for N-aryl derivatives).
  • Mechanism: The long-chain triglycerides in Capryol 90 stimulate the secretion of chylomicrons. The lipophilic drug associates with these lipoproteins and enters the lymphatic capillaries (lacteals), bypassing the portal vein and the liver.

Stability Considerations
  • ASD: Hygroscopic. Requires packaging with desiccants to prevent moisture-induced recrystallization.

  • SEDDS: Chemical stability is the concern. The ester linkages in lipids can hydrolyze over time.

Manufacturing Logic Diagram

The following workflow details the decision matrix for selecting the protocol based on the desired PK outcome.

ManufacturingWorkflow Start Start: (2-Methylphenyl) aminoacetic acid Decision Target Profile? Start->Decision Path_Rapid Rapid Onset (Pain Relief) Decision->Path_Rapid High Cmax Path_Sustained Max Exposure (Chronic Use) Decision->Path_Sustained High AUC Process_ASD Spray Drying (Solvent Evaporation) Path_Rapid->Process_ASD Process_SEDDS Lipid Mixing (Isotropic Solution) Path_Sustained->Process_SEDDS QC_ASD QC: XRPD / DSC (Verify Amorphous) Process_ASD->QC_ASD QC_SEDDS QC: Dispersion Test (Verify Emulsification) Process_SEDDS->QC_SEDDS

Figure 2: Formulation decision matrix based on therapeutic goals (Rapid Onset vs. Total Exposure).

References

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • FDA Guidance for Industry. (2017). Bioanalytical Method Validation. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (2-Methylphenyl)aminoacetic acid: A Guide to Personal Protective Equipment and Disposal

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of acetic acid, ensuring both scientific rigor and personal safety. While this compound is a valuable building block, its chemical nature as a carboxylic acid derivative necessitates a proactive and informed approach to personal protective equipment (PPE).

Understanding the Risks: Why Specialized PPE is Crucial

acetic acid, like many carboxylic acids and their derivatives, presents potential hazards that demand respect and careful management. Although specific toxicological data for this exact compound may be limited, by examining structurally related molecules, we can anticipate its likely hazard profile. Similar compounds are known to cause skin irritation, serious eye damage, and may act as skin sensitizers.[1][2] Therefore, our safety protocols are designed to mitigate these risks through a multi-layered defense strategy, with PPE as the final and most critical barrier between you and potential exposure.

The primary routes of exposure we must guard against are dermal contact, ocular contact, and inhalation of any aerosols or dust that may be generated.[1][3][4] The operational and disposal plans outlined below are designed to be self-validating systems, ensuring that each step reinforces a culture of safety and minimizes the risk of accidental exposure.

The Essential Armor: Your Personal Protective Equipment Protocol

Selecting the appropriate PPE is not a matter of simple preference but a scientifically informed decision based on the potential hazards. Below is a comprehensive breakdown of the necessary equipment, the rationale for its use, and step-by-step procedures for its correct application.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye damage. A face shield offers broader protection for the entire face.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation and potential sensitization.[1][6] Gloves must be inspected for integrity before each use.[6]
Body Protection A laboratory coat or chemical-resistant apron.Protects the wearer's clothing and skin from spills and contamination.[1][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling the solid form where dust generation is possible, or when creating solutions where aerosols may be formed.[1][5]
Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling acetic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Assess Task-Specific Hazards check_sds Consult Safety Data Sheet (SDS) start->check_sds Identify physical & health hazards select_ppe Select Appropriate PPE check_sds->select_ppe Based on SDS recommendations don_ppe Don PPE Correctly select_ppe->don_ppe Proceed to handling handle_chemical Handle Chemical in Ventilated Area don_ppe->handle_chemical Ensure proper fit doff_ppe Doff PPE Correctly handle_chemical->doff_ppe After completing task dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe Avoid self-contamination dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste Follow waste protocols

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-Methylphenyl)amino](oxo)acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-Methylphenyl)amino](oxo)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.